molecular formula C16H10Cl3N3O2 B12004251 N-(4-Chlorophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 618443-58-6

N-(4-Chlorophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12004251
CAS No.: 618443-58-6
M. Wt: 382.6 g/mol
InChI Key: BHYDKHFITAKEBZ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorophenyl and dichloroquinazolinone moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with amides or amines under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using 4-chlorophenylamine or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The chlorophenyl and dichloro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide likely involves interactions with specific molecular targets and pathways:

    Molecular Targets: These may include enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound may modulate signaling pathways, gene expression, or metabolic processes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different cores.

Uniqueness

N-(4-Chlorophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the specific combination of chlorophenyl and dichloroquinazolinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

618443-58-6

Molecular Formula

C16H10Cl3N3O2

Molecular Weight

382.6 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H10Cl3N3O2/c17-9-1-3-11(4-2-9)21-14(23)7-22-8-20-15-12(16(22)24)5-10(18)6-13(15)19/h1-6,8H,7H2,(H,21,23)

InChI Key

BHYDKHFITAKEBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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